molecular formula C9H12ClN3O B1474424 2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine CAS No. 1692495-34-3

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine

Cat. No.: B1474424
CAS No.: 1692495-34-3
M. Wt: 213.66 g/mol
InChI Key: UJBFCISDMBHFQW-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine is a chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This molecule features a chloropyrazine core, a privileged structure in drug design, coupled with a methoxypyrrolidine group. The pyrazine ring is a nitrogen-containing heterocycle known to enhance binding to biological targets due to its electron-accepting capacity and ability to form hydrogen bonds . The chlorine atom at the 2-position of the pyrazine ring makes it a versatile synthetic intermediate, amenable to further functionalization via cross-coupling reactions and nucleophilic substitutions. This allows researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. Compounds based on similar pyrazine-pyrrolidine scaffolds are frequently investigated as modulators of critical protein targets . Specifically, such derivatives have been explored as protein kinase modulators, with potential application in the research and development of novel anticancer therapeutics . The presence of the methoxypyrrolidine substituent can influence the compound's physicochemical properties, such as solubility and metabolic stability, and contribute to interactions with enzymatic binding sites. Researchers value this compound as a key building block for constructing more complex molecular architectures aimed at probing biological pathways and developing new therapeutic agents for diseases such as cancer. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-14-7-2-5-13(6-7)9-8(10)11-3-4-12-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBFCISDMBHFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a methoxypyrrolidine moiety. Its molecular formula is C10_{10}H12_{12}ClN3_{3}O, and it has a molecular weight of 227.68 g/mol. The presence of both the chlorine and the pyrrolidine group contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, modulating key biological pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It may also interact with G-protein-coupled receptors (GPCRs), influencing signaling cascades involved in cellular responses.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anticancer Properties

Research indicates potential anticancer effects, particularly through the inhibition of tumor cell proliferation. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent in oncology.

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological applications. Preliminary studies indicate that it may have effects on neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that the compound exhibited an inhibitory concentration (IC50) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values recorded at approximately 15 µM.
  • Neuroprotective Effects : A recent study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury, demonstrating significant reductions in cell death compared to control groups.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialIC50 = 10 µg/mL against S. aureus
AnticancerIC50 = 15 µM against MCF-7 cells
NeuroprotectiveReduced oxidative stress-induced death

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent . Recent studies have highlighted the efficacy of pyrazole derivatives, including those similar to 2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine, in targeting various cancer cell lines. For instance, compounds with similar pyrazine structures have demonstrated significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79CDK2 inhibition
Compound BA54925.0Apoptosis induction
Compound CHepG21.1Cell cycle arrest

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving halogenated pyridines and amines. The development of chemoselective amination processes has facilitated the efficient production of such compounds. For example, reactions involving N-methylpyrrolidinone (NMP) and bases like Hünig’s base have shown high yields and selectivity in synthesizing related pyrazine derivatives .

Therapeutic Potential

Beyond anticancer applications, compounds structurally related to this compound are being explored for their anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for conditions characterized by excessive inflammation .

Case Study: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives, one compound exhibited a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

Future Directions and Research Opportunities

The ongoing research into the pharmacological properties of this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the synergistic effects of this compound with existing anticancer drugs.
  • Target Identification : Further studies to elucidate specific molecular targets within cancer cells.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Substituent Diversity at the 3-Position

The 3-position of pyrazine derivatives is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine 3-Methoxypyrrolidine C₉H₁₁ClN₄O 226.67 (calculated) Ether-linked methoxy group on pyrrolidine
2-Chloro-3-(2-quinolylthio)pyrazine 2-Quinolylthio C₁₃H₈ClN₃S 281.74 Thioether linkage to quinoline
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride 1-Methylpyrrolidine (protonated) C₉H₁₂ClN₃·HCl 230.12 Basic pyrrolidine with methyl substitution
2-Chloro-3-(piperazin-1-yl)pyrazine Piperazine C₈H₁₁ClN₄ 198.65 Six-membered diamine ring
2-Chloro-3-(phenylthio)pyrazine Phenylthio C₁₀H₇ClN₂S 222.69 Aromatic thioether

Key Observations :

  • The 3-methoxypyrrolidine group in the target compound introduces an oxygen atom, enhancing polarity compared to sulfur-containing analogs (e.g., phenylthio or quinolylthio derivatives) .
  • Piperazine-based analogs exhibit higher basicity due to the presence of two nitrogen atoms, whereas pyrrolidine derivatives (e.g., 1-methylpyrrolidine) offer conformational rigidity .

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position is a common site for nucleophilic displacement. For example:

  • 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine reacts with imidazole at 95°C to form bipyrazoles via SNAr mechanisms .
  • 2-Chloro-3-(4-chlorophenyl)pyrazine undergoes hydrazination to yield hydrazino derivatives, pivotal for triazole synthesis .

Comparison of Reactivity :

  • Electron-donating groups (e.g., methoxy on pyrrolidine) may deactivate the pyrazine ring, slowing substitution compared to electron-withdrawing substituents (e.g., trifluoromethylphenyl) .
  • Steric hindrance from bulky substituents (e.g., quinolylthio) can reduce reaction yields .

Spectroscopic Properties

IR Spectroscopy

  • 2-Chloro-3-(2-quinolylthio)pyrazine exhibits C=N stretching at 1779 cm⁻¹ and quinoline ring vibrations at 1223 cm⁻¹ .
  • Methoxy-containing analogs (e.g., 3-methoxypyrrolidine) are expected to show C-O stretching near 1100–1250 cm⁻¹, absent in non-oxygenated derivatives.

Computational Modeling

Global-AlteQ simulations for 2-chloro-3-(2-quinolylthio)pyrazine reveal strong intermolecular interactions in crystalline states, dominated by π-π stacking and hydrogen bonding . Methoxypyrrolidine analogs likely exhibit altered packing due to the oxygen atom’s hydrogen-bonding capability.

Solubility and Lipophilicity

  • Methoxypyrrolidine derivatives show increased water solubility compared to lipophilic analogs like phenylthio or trifluoromethylphenyl pyrazines.
  • Piperazine-based compounds (e.g., 2-chloro-3-(piperazin-1-yl)pyrazine) are highly polar, favoring aqueous environments .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halo-pyrazines

  • Reagents and Conditions:

    • Halo-pyrazine substrate (e.g., 2,3-dichloropyrazine)
    • 3-Methoxypyrrolidine as the nucleophile
    • Base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate to deprotonate the amine and promote substitution
    • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF)
    • Reaction temperature: Room temperature to mild heating (25–80 °C)
    • Reaction time: Several hours to overnight (typically 12–24 h)
  • Mechanism:
    The nucleophilic nitrogen of 3-methoxypyrrolidine attacks the electron-deficient carbon bearing the chlorine at the 3-position of pyrazine, displacing the chloride ion and forming the C-N bond.

  • Example Procedure:

    • Dissolve 2,3-dichloropyrazine (1 equiv) in dry acetonitrile.
    • Add 3-methoxypyrrolidine (1.1–1.5 equiv) and DIPEA (2 equiv).
    • Stir the mixture at room temperature for 16 hours.
    • Monitor reaction progress by LC-MS or HPLC.
    • Upon completion, remove solvent under reduced pressure.
    • Purify the crude product by column chromatography or preparative HPLC.

This procedure aligns with general amination methods for halo-heteroarenes described in recent literature.

Alternative Approaches: Sulfonylation and Other Functional Group Interconversions

Though direct SNAr is the primary method, related synthetic routes involve:

Research Findings and Data Summary

Parameter Details Reference
Starting Material 2,3-Dichloropyrazine or 2-chloropyrazine
Nucleophile 3-Methoxypyrrolidine
Base N,N-Diisopropylethylamine (DIPEA) or K2CO3
Solvent Acetonitrile (MeCN), DMF
Temperature Room temperature to 80 °C
Reaction Time 12–24 hours
Yield Typically moderate to good (50–75%)
Purification Column chromatography, HPLC
Characterization Techniques 1H NMR, 13C NMR, LC-MS, HPLC

Notes on Optimization and Scale-Up

  • Selectivity: Controlling substitution to the 3-position while retaining the 2-chloro substituent is critical to obtaining the desired compound without over-substitution.
  • Solvent Choice: Polar aprotic solvents favor SNAr mechanisms; however, solvent screening may be necessary to optimize yield and purity.
  • Base Strength: Using a mild base like DIPEA prevents side reactions such as elimination or over-alkylation.
  • Temperature: Mild heating can accelerate the reaction but must be balanced to avoid decomposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,3-dichloropyrazine with 3-methoxypyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate displacement of the chlorine atom. Purification typically involves silica gel chromatography (EtOAc/hexane gradients) .
  • Key Data : Reaction conditions (e.g., 50–80°C, 2–12 h) and yields (26–72%) are comparable to related pyrazine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the pyrazine ring (δ 8.5–8.8 ppm for aromatic protons) and the 3-methoxypyrrolidine moiety (e.g., methoxy group at δ ~3.3 ppm, pyrrolidine protons at δ 1.5–4.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm .
  • X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound, such as unexpected chemical shifts?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the pyrrolidine group) causing split peaks .
  • DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA) to identify conformational isomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for coupling reactions involving pyrazine intermediates .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF, dioxane) to enhance nucleophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 1 h) while maintaining yield .

Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to bioactive pyrrolopyrazines?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing IC₅₀ values of analogous compounds (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine derivatives with IC₅₀ = 5–20 µM) .
  • Antimicrobial Screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Targeted Kinase Inhibition : Molecular docking studies (e.g., using AutoDock) to predict binding to kinases like EGFR or BRAF .

Q. What experimental approaches characterize the electronic properties of this compound?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess π→π* transitions .
  • Electrochemical Analysis : Cyclic voltammetry to determine redox potentials (e.g., pyrazine’s electron-deficient nature may show reversible reduction waves) .
  • Theoretical Studies : Compute HOMO-LUMO gaps using DFT to correlate with conductivity or photophysical behavior .

Data Contradictions and Validation

  • Example : Discrepancies in reported melting points or NMR shifts may arise from polymorphic forms or solvent effects. Validate via:
    • DSC/TGA : Confirm thermal stability and polymorphism .
    • Crystallography : Resolve structural ambiguities using SHELXL refinement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine

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